(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate
Description
Properties
IUPAC Name |
[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c22-19-10-8-18(9-11-19)21(24)26-23-14-16-6-12-20(13-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQLGPYPJBTFJT-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent composition. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, alkoxides in alcohol, amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
Organic Chemistry
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Oxidation : Can be converted into carboxylic acids or ketones.
- Reduction : Can yield alcohols or amines.
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide or amine groups.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Investigated for its effectiveness against various bacterial and fungal strains. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and disrupt microbial integrity .
- Anticancer Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, indicating potential therapeutic applications in cancer treatment .
Pharmaceutical Development
The compound is being explored for its role in drug development, particularly as a lead compound for synthesizing new pharmaceuticals targeting diseases like cancer and infections. Its unique structure allows for modifications that could enhance efficacy and reduce side effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of benzyloxy compounds, including this compound. Results showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with varying degrees of effectiveness compared to standard antibiotics .
Case Study 2: Anticancer Potential
Research involving the compound's interaction with cancer cell lines demonstrated promising results in inhibiting cell growth through mechanisms related to apoptosis induction. Molecular docking studies provided insights into its binding affinity to target proteins involved in cancer progression, suggesting a pathway for further drug development .
Mechanism of Action
The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Schiff Base Esters with Varied Benzoate Substituents
lists several analogues where the benzoate ring is substituted with groups such as nitro, methyl, tert-butyl, or ethoxy (Table 1). These substitutions alter electronic and steric properties:
- Nitro group (NO₂): Electron-withdrawing nature increases reactivity in electrophilic substitution but reduces solubility in polar solvents.
- tert-Butyl group : Steric hindrance reduces crystallinity but improves thermal stability.
- Ethoxy group : Enhances solubility in organic solvents compared to the benzyloxy group in the target compound.
The target compound’s 4-chloro and 4-benzyloxy groups balance reactivity and lipophilicity, making it intermediate in polarity compared to nitro- or tert-butyl-substituted analogues.
4-Chlorobenzoate Derivatives with Alternative Functional Groups
and highlight compounds sharing the 4-chlorobenzoate core but lacking the Schiff base imine:
- Its X-ray structure reveals planar geometry, suggesting higher crystallinity than the target compound’s Schiff base, which may adopt a non-planar conformation due to steric hindrance .
- 4-Chlorobenzoic acid hydrazides (): These derivatives, such as 4-chlorobenzoic acid 4-hydroxyphenyl ester, exhibit hydrogen-bonding capacity, enhancing solubility in polar solvents—a property less pronounced in the target compound due to its hydrophobic benzyloxy group .
Hydrazone vs. Schiff Base Esters
Compounds in and feature hydrazone linkages (C=N–NH–) instead of Schiff bases (C=N–). For example, "4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl benzoate" () shows:
- Stability : Hydrazones are generally more stable to hydrolysis than Schiff bases under physiological conditions.
- Biological Activity : Hydrazones are often explored for antimicrobial or anticancer applications, whereas Schiff bases may exhibit stronger metal-chelating properties .
Biological Activity
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate, with the CAS number 478046-74-1, is a synthetic organic compound notable for its potential biological activities. The compound features a complex structure characterized by a benzyloxy group attached to a phenyl ring, linked to a methylideneamino group and a 4-chlorobenzoate moiety. This unique configuration suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C21H16ClNO3
- Molecular Weight : 365.81 g/mol
- Boiling Point : Approximately 517.5 °C
- Density : 1.18 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its potential anticancer effects.
- Membrane Disruption : It may disrupt microbial cell membranes, contributing to its antimicrobial properties.
- Receptor Modulation : Interaction with specific receptors could lead to modulation of cellular responses, particularly in inflammatory pathways.
Biological Activity Studies
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antibacterial and antifungal properties. For instance, it has shown effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.
- Anticancer Potential : The compound's structure allows it to engage with cancer cell lines, leading to reduced proliferation rates in vitro. Specific studies have demonstrated cytotoxic effects on various cancer cell types.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves:
- Condensation Reaction : The compound is synthesized through the condensation of 4-(benzyloxy)benzaldehyde with 4-chlorobenzoic acid under reflux conditions in organic solvents like ethanol or methanol.
- Purification Techniques : Post-synthesis purification is achieved via recrystallization or column chromatography.
In industrial settings, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-(benzyloxy)benzaldehyde with 4-chlorobenzoic acid derivatives. Key steps include:
- Schiff base formation : Reacting the aldehyde with an amine precursor under anhydrous conditions (e.g., ethanol or THF, 60–80°C, 6–12 hours).
- Esterification : Coupling the intermediate with 4-chlorobenzoyl chloride using a base like triethylamine.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products (e.g., sulfoxides or sulfones from over-oxidation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR : H and C NMR to confirm the (E)-configuration (characteristic imine proton at δ 8.2–8.5 ppm) and ester/benzyloxy groups.
- IR : Stretching vibrations for C=N (1630–1650 cm) and ester C=O (1720–1740 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- Data Cross-Validation : Compare experimental spectra with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the imine or ester groups.
- Handling : Use gloveboxes for moisture-sensitive steps; PPE (nitrile gloves, lab coat) is mandatory due to potential irritancy .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.
- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. Anisotropic displacement parameters clarify thermal motion of the benzyloxy group .
Q. What strategies are recommended for designing enzyme inhibition assays with this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known affinity for chlorobenzoate derivatives (e.g., cytochrome P450, kinases).
- Assay Design :
- Fluorescence-Based : Monitor quenching of tryptophan residues in the enzyme’s active site.
- Kinetic Analysis : Measure IC values via dose-response curves (1–100 µM range).
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate specificity using mutant enzymes .
Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the 4-chlorobenzoate with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity or the benzyloxy group with bulkier substituents (e.g., naphthyl) for steric effects.
- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC with substituent Hammett constants (σ) .
- Data Interpretation : Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Q. How should researchers resolve contradictions between spectral data and computational models?
- Methodological Answer :
- Case Example : If NMR predicts a planar imine group, but DFT suggests slight distortion, perform SCXRD to confirm geometry.
- Error Sources : Check for solvent effects in NMR (e.g., DMSO vs. CDCl) or basis set limitations in DFT.
- Collaborative Tools : Use WinGX to overlay experimental and calculated structures, highlighting discrepancies in bond angles/lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
